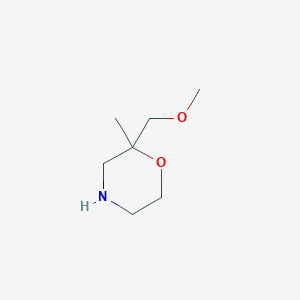

2-(Methoxymethyl)-2-methylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves reactions of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine. This process yields N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates, crucial intermediates for further chemical modifications. The molecular and crystal structure of a closely related compound, 4,5-trans-3,5-dicyano-4-(2-methoxyphenyl)-2-methylthio-6-oxo-1,4,5,6-tetrahydropyridine, was studied using X-ray diffraction analysis, providing insights into the structural aspects of these reactions (Krivokolysko et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives, including those related to 2-(Methoxymethyl)-2-methylmorpholine, reveals complex interactions and tautomeric forms. For instance, compounds exhibiting keto-amine tautomerism with strong intramolecular N-H...O hydrogen bonding, highlight the versatility of morpholine derivatives in chemical synthesis and the importance of molecular structure in determining their reactivity and properties (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

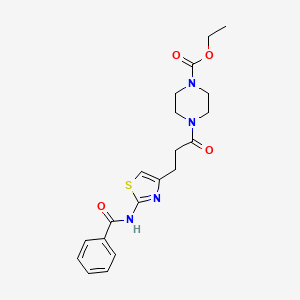

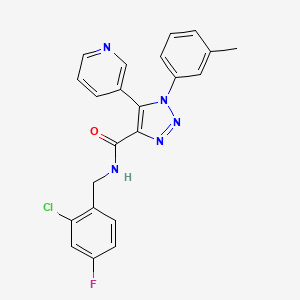

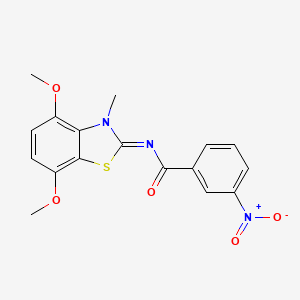

This compound and its derivatives participate in various chemical reactions, illustrating their broad utility in organic synthesis. For example, the Pd(II)-catalyzed double cyclization of 1,2-diarylethynes demonstrates the capability of morpholine derivatives to undergo complex transformations, leading to the synthesis of tetracyclic compounds. The 2-(methoxycarbonyl)ethyl group serves as a removable N-protecting group, showcasing the chemical versatility of these compounds (Ha et al., 2015).

Applications De Recherche Scientifique

Microwave-Assisted Regioselective Ring Opening

Stankovic, D’hooghe, and de Kimpe (2010) developed a synthetic protocol for LiAlH(4)-promoted reduction of non-activated aziridines under microwave conditions, utilizing compounds including 2-(methoxymethyl)-aziridines. This process led to the creation of isopropylamines or 1-methoxypropan-2-amines, showcasing the utility of 2-(methoxymethyl)-2-methylmorpholine in the synthesis of complex organic compounds (Stankovic, D’hooghe, & de Kimpe, 2010).

Catalytic Methylation in Drug Synthesis

Yadav and Salunke (2013) investigated the catalytic methylation of 2-naphthol using dimethyl carbonate, where 2-methoxynaphthalene, a derivative relevant in the synthesis of the drug naproxen, was a key intermediate. This study highlights the role of methoxy derivatives in pharmaceutical synthesis (Yadav & Salunke, 2013).

Synthesis of Non-Steroidal Anti-Inflammatory Agents

Xu and He (2010) described a method to synthesize 2-bromo-6-methoxynaphthalene, a crucial intermediate in the production of anti-inflammatory drugs like nabumetone and naproxen. Their work illustrates the importance of methoxy-containing compounds in the development of important medical treatments (Xu & He, 2010).

Biocompatible Polymer Synthesis

Madsen et al. (2011) reported the synthesis of fluorescently labeled biocompatible polymers using 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), where this compound derivatives played a role in the polymerization process. This application demonstrates the compound's significance in creating materials for biomedical applications (Madsen, Warren, Armes, & Lewis, 2011).

Propriétés

IUPAC Name |

2-(methoxymethyl)-2-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(6-9-2)5-8-3-4-10-7/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSALVRVLCSTUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)